

Application Notes and Protocols for the Synthesis of 3-N-Boc-aminocyclohexanone

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Compound of Interest

Compound Name: 3-N-Boc-aminocyclohexanone

Cat. No.: B591803

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Introduction

3-N-Boc-aminocyclohexanone, also known as tert-butyl (3-oxocyclohexyl)carbamate, is a valuable synthetic intermediate in medicinal chemistry and drug development.^[1] Its protected amine and ketone functionalities make it a versatile building block for the synthesis of various complex molecules, including enzyme inhibitors and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino group under a range of reaction conditions, while allowing for facile deprotection under acidic conditions.^[2] This application note provides detailed protocols for the synthesis of **3-N-Boc-aminocyclohexanone** via a nucleophilic substitution reaction, along with relevant physicochemical and spectroscopic data.

Physicochemical and Safety Data

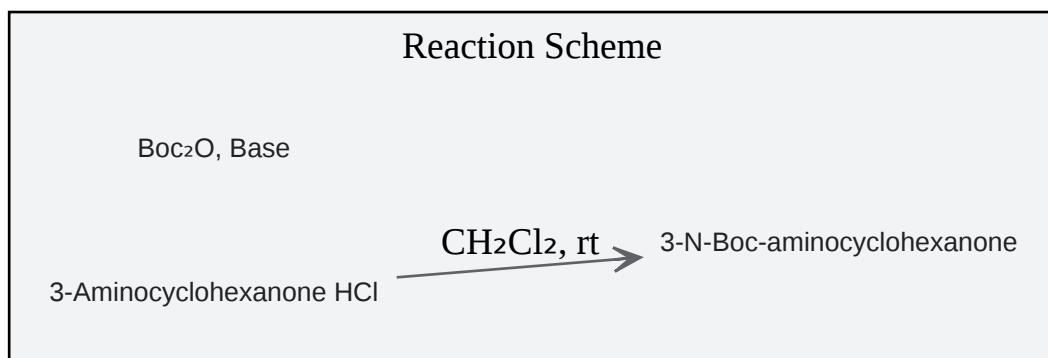
A summary of the key physicochemical properties and safety information for **3-N-Boc-aminocyclohexanone** is provided in the table below.^[1]

Property	Value
CAS Number	885280-38-6
Molecular Formula	C ₁₁ H ₁₉ NO ₃
Molecular Weight	213.27 g/mol
Appearance	Light beige solid
Melting Point	81–85 °C
Solubility	Slightly soluble in chloroform and methanol
Purity	≥98%
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage	Store in a sealed, dry container, away from light, at -20 °C

Synthesis of 3-N-Boc-aminocyclohexanone

The synthesis of **3-N-Boc-aminocyclohexanone** can be effectively achieved through the Boc protection of 3-aminocyclohexanone. This method involves the reaction of 3-aminocyclohexanone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This nucleophilic substitution reaction at the amino group is a common and efficient method for introducing the Boc protecting group.[3]

Reaction Scheme



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Caption: Boc protection of 3-aminocyclohexanone.

Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of amines.[\[4\]](#)

Materials:

- 3-Aminocyclohexanone hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

- To a stirred suspension of 3-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford **3-N-Boc-aminocyclohexanone** as a solid.

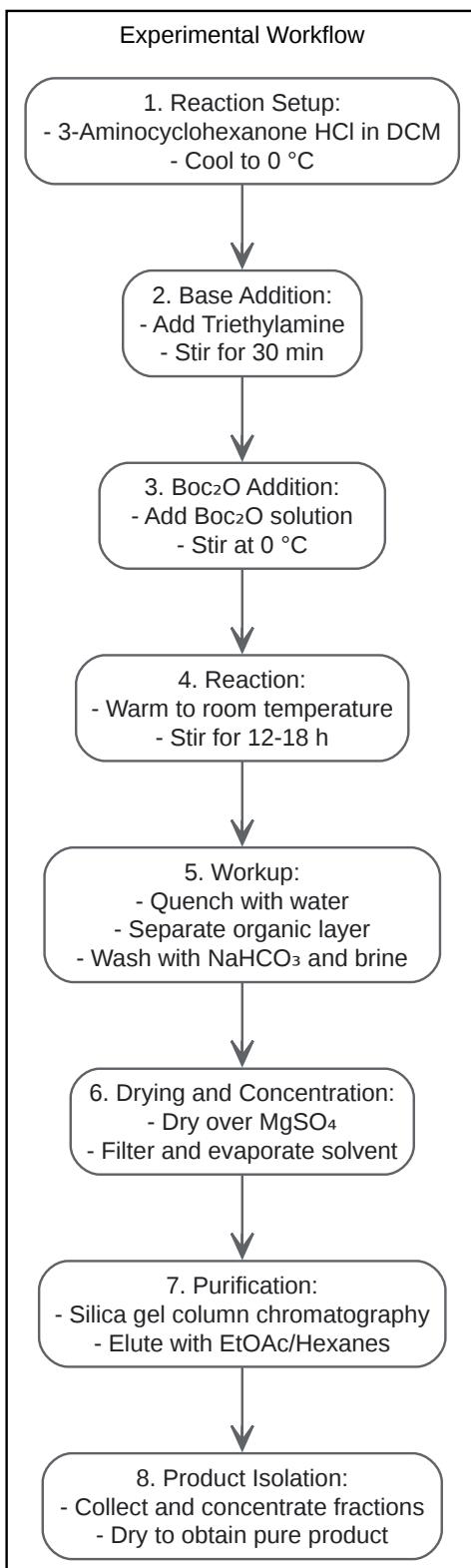
Characterization Data

The following table summarizes the expected characterization data for the synthesized **3-N-Boc-aminocyclohexanone**.

Data Type	Expected Results
Yield	~55% (reported for a similar nucleophilic substitution)[1]
¹ H NMR (CDCl ₃)	δ (ppm): ~4.8 (br s, 1H, NH), ~3.8-4.0 (m, 1H, CH-N), ~2.0-2.8 (m, 6H, CH ₂), ~1.6-1.9 (m, 2H, CH ₂), 1.45 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): ~209 (C=O), ~155 (N-C=O), ~80 (C(CH ₃) ₃), ~48 (CH-N), ~40-45 (CH ₂), ~28 (C(CH ₃) ₃), ~25-30 (CH ₂)
IR (KBr)	ν (cm ⁻¹): ~3350 (N-H stretch), ~2950 (C-H stretch), ~1710 (C=O stretch, ketone), ~1680 (C=O stretch, carbamate), ~1520 (N-H bend)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **3-N-Boc-aminocyclohexanone**.



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Caption: Workflow for **3-N-Boc-aminocyclohexanone** synthesis.

Conclusion

The protocol described provides a reliable method for the synthesis of **3-N-Boc-aminocyclohexanone**, a key intermediate for pharmaceutical research and development. The straightforward Boc protection of 3-aminocyclohexanone offers good yields and a clear path to the desired product. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.[\[1\]](#)

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